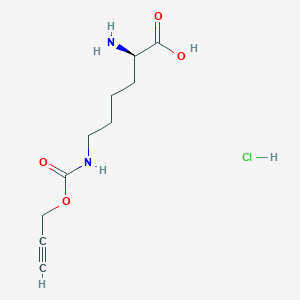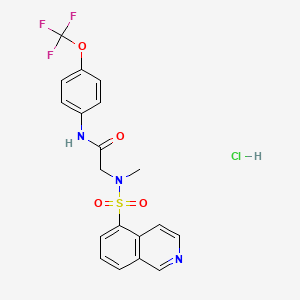
N-(4-fluorooxolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorooxolan-3-yl)acetamide is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Fluorescence Properties
N-(4-fluorooxolan-3-yl)acetamide has been evaluated for its fluorescence properties, particularly when derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This derivatization is significant for analyzing catecholamines and their metabolites, demonstrating potential in quantitative analyses in biological matrices due to its stable derivatives and enhanced fluorescence properties under specific conditions (Zhu, Shaw, & Barrett, 2003).
Neuroimaging and Alzheimer's Disease
In neuroimaging, this compound derivatives have been explored for their binding affinity to the 18-kDa translocator protein (TSPO), which is implicated in Alzheimer's disease. Fluorine-18 labeled derivatives, such as [18F]DPA-714, show promise for PET imaging to assess neuroinflammation and potentially differentiate Alzheimer's disease patients from healthy controls, indicating its value in methodological studies and preliminary assessments of disease-related signals (Golla et al., 2015).
Herbicidal Activity
This compound derivatives have also been investigated for their herbicidal activity. These compounds have demonstrated promising results against dicotyledonous weeds at specific dosages, indicating their potential as novel herbicides. This research highlights the design, synthesis, and evaluation of these compounds, contributing to the development of new agricultural chemicals (Wu et al., 2011).
Photovoltaic Efficiency and Molecular Docking
The molecule has been part of studies focusing on its integration into compounds with potential applications in dye-sensitized solar cells (DSSCs). Research involving spectroscopic and quantum mechanical studies, alongside molecular docking, has indicated that certain derivatives could have applications in improving photovoltaic efficiency, demonstrating good light harvesting efficiency (LHE) and potential for use in solar energy conversion (Mary et al., 2020).
Cognitive Disorders and Alzheimer's Disease Treatment
Furthermore, derivatives of this compound have been explored for their potential in treating cognitive disorders and Alzheimer's disease through the modulation of neurotransmitter release in the brain. These compounds, acting as H3 antagonists, have shown potential in preclinical studies for improving cognitive efficacy and possibly exerting disease-modifying effects (Brioni et al., 2011).
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-4(9)8-6-3-10-2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUOXWSVWKIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1COCC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)



![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)




